molecular formula C17H20Cl2N2S B13057770 ChlorproethazineHCl

ChlorproethazineHCl

Cat. No.: B13057770
M. Wt: 355.3 g/mol
InChI Key: RUDUUPQAGUFKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chlorproethazine hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, leading to an intermediate. This intermediate undergoes ring closure by nucleophilic aromatic displacement, resulting in the formation of chlorproethazine. The final step uses copper powder in a form of the Ullmann condensation (Goldberg reaction) .

Chemical Reactions Analysis

Chlorproethazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Chlorproethazine hydrochloride has several scientific research applications:

Mechanism of Action

Chlorproethazine hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic and serotonergic receptors. This antagonistic action leads to its muscle relaxant and tranquilizing effects. The molecular targets and pathways involved include the inhibition of dopamine and serotonin receptors, which play a role in muscle relaxation and sedation .

Comparison with Similar Compounds

Chlorproethazine hydrochloride is unique among phenothiazine derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:

Properties

Molecular Formula

C17H20Cl2N2S

Molecular Weight

355.3 g/mol

IUPAC Name

1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H

InChI Key

RUDUUPQAGUFKSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.